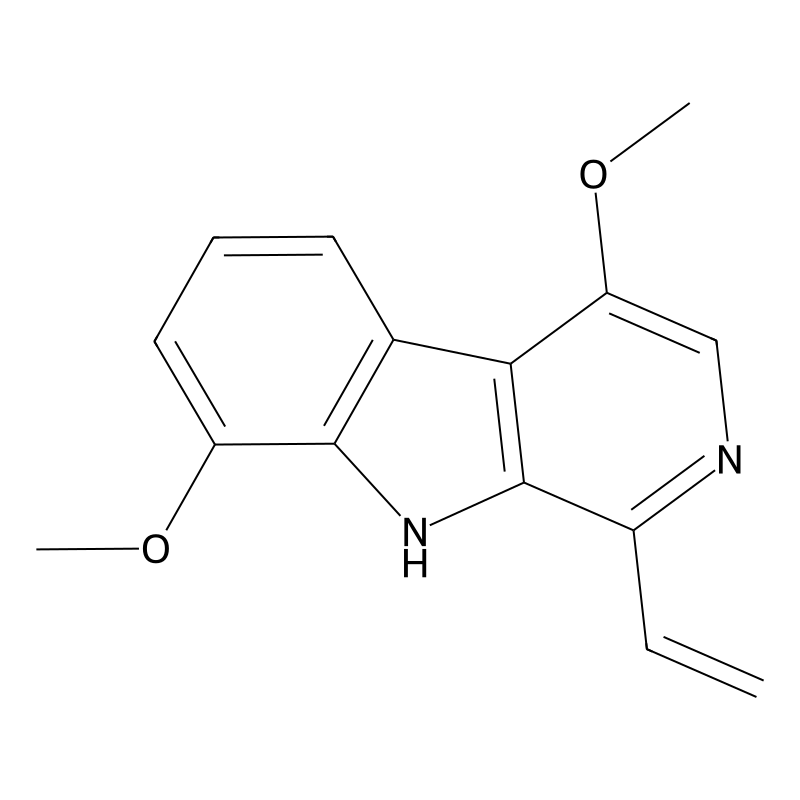

Dehydrocrenatidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of Head and Neck Cancer Cells

Scientific Field: Oncology

Summary of Application: Dehydrocrenatidine, a beta-carboline alkaloid found in the medicinal plant Picrasma quassioides, has been studied for its effects on human head and neck cancer metastasis.

Methods of Application: The study involved treating FaDu, SCC9, and SCC47 cells with 5, 10, and 20 μM of dehydrocrenatidine.

Results: The treatment significantly decreased the motility, migration, and invasion of head and neck cancer cells.

Janus Kinase Inhibition

Scientific Field: Pharmacology

Methods of Application: The study involved screening 1,062,608 drug-like molecules from the ZINC database and 2080 natural product chemicals.

Results: Dehydrocrenatidine was found to inhibit JAKs-JH1 domain overexpression–induced STAT3 and STAT1 phosphorylation.

Induction of Liver Cancer Cell Apoptosis

Summary of Application: Dehydrocrenatidine has been studied for its ability to induce apoptosis in liver cancer cells.

Amelioration of Neuropathic Pain

Summary of Application: Dehydrocrenatidine (DHCT), a β-carboline alkaloid found in Picrasma quassioides, has been studied for its analgesic effect in a neuropathic pain rat model of a sciatic nerve chronic constriction injury.

Results: DHCT dose-dependently attenuated the mechanic allodynia.

Antihepatocellular Carcinoma

Dehydrocrenatidine is a β-carboline alkaloid predominantly derived from the plant Picrasma quassioides. This compound is noted for its complex chemical structure, which contributes to its significant biological activities. The molecular formula of dehydrocrenatidine is C₁₈H₁₈N₂O, and it features a unique bicyclic structure that is characteristic of many alkaloids. Research has increasingly highlighted its potential therapeutic applications, particularly in oncology and pain management.

Dehydrocrenatidine acts as a specific inhibitor of Janus kinase (JAK), a family of enzymes involved in cell signaling pathways [, ]. JAK inhibition disrupts communication within cells, potentially leading to the suppression of uncontrolled cell growth and inflammation [, , ].

Studies have shown dehydrocrenatidine's effectiveness in:

- Inhibiting the growth of liver cancer cells by inducing apoptosis (programmed cell death) [].

- Suppressing nicotine-induced stemness and epithelial-mesenchymal transition in liver cancer [].

- Ameliorating neuropathic pain in a rat model by inhibiting voltage-gated sodium channels [].

These findings suggest dehydrocrenatidine's potential for therapeutic applications in various diseases associated with JAK hyperactivity, cancer, and chronic pain [, , , ].

The biological activities of dehydrocrenatidine are extensive:

- Anticancer Properties: It has been identified as a potent anticancer agent, particularly effective against liver cancer cells. Dehydrocrenatidine induces apoptosis through both extrinsic and intrinsic pathways by modulating key signaling molecules such as JNK (c-Jun N-terminal kinase) and caspases .

- Analgesic Effects: In addition to its anticancer properties, dehydrocrenatidine has demonstrated analgesic effects by inhibiting voltage-gated sodium channels, which are implicated in neuropathic pain .

- Anti-inflammatory Activity: The compound also exhibits anti-inflammatory properties, making it a candidate for treating various inflammatory conditions .

The synthesis of dehydrocrenatidine can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from the bark of Picrasma quassioides, where it is found abundantly.

- Chemical Synthesis: Laboratory synthesis can be performed using various organic synthesis techniques, including cyclization reactions involving tryptamine derivatives and other precursors.

- Biotransformation: Utilizing microbial or enzymatic processes to convert simpler compounds into dehydrocrenatidine has also been explored.

Dehydrocrenatidine holds promise in several applications:

- Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent.

- Pain Management: Due to its analgesic properties, it may be developed into treatments for chronic pain conditions.

- Neuroprotective Agent: Ongoing research suggests potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.

Interaction studies have revealed that dehydrocrenatidine affects various cellular pathways:

- It interacts with death receptors and initiates apoptosis via caspase activation.

- The compound modulates signaling pathways such as JNK and ERK, influencing cell survival and death mechanisms .

- Research indicates that dehydrocrenatidine may also affect the expression levels of proteins involved in cancer progression and inflammation.

Several compounds share structural or functional similarities with dehydrocrenatidine:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Crinamine | Alkaloid | Anticancer | Exhibits selectivity towards certain cancer types |

| Harmaline | β-Carboline | Neuroprotective | Known for psychoactive effects |

| Tetrandrine | Isoquinoline | Antihypertensive | Used primarily in cardiovascular applications |

| Berberine | Isoquinoline | Antimicrobial | Broad-spectrum antimicrobial activity |

Dehydrocrenatidine stands out due to its dual role as both an anticancer agent and an analgesic, combining properties not commonly found together in similar compounds.